5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid
Overview
Description
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.2 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. It is also known by its alternative name, 5-[3-(trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and nicotinic acid derivatives.
Coupling Reaction: The key step involves a coupling reaction between the 3-(trifluoromethoxy)aniline and a nicotinic acid derivative. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s physicochemical properties and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)nicotinic Acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic Acid: Contains a trifluoromethoxy group attached to a benzoic acid moiety.
4-(Trifluoromethoxy)phenylacetic Acid: Features a trifluoromethoxy group on a phenylacetic acid backbone.
Uniqueness
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid is unique due to the presence of both the trifluoromethoxy group and the nicotinic acid moiety, which confer distinct physicochemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-2-8(5-11)9-4-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOOXKLYDABRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646979 | |
Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-23-9 | |
Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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